Cas no 2137970-29-5 (2-Heptynoic acid, 4-amino-6-methyl-, ethyl ester)

2-Heptynoic acid, 4-amino-6-methyl-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 2-Heptynoic acid, 4-amino-6-methyl-, ethyl ester
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- インチ: 1S/C10H17NO2/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8-9H,4,7,11H2,1-3H3
- InChIKey: OYOOGKOZVOFWFI-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C#CC(N)CC(C)C
2-Heptynoic acid, 4-amino-6-methyl-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786977-0.05g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 0.05g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-786977-0.5g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 0.5g |
$1289.0 | 2024-05-22 | |
Enamine | EN300-786977-0.1g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 0.1g |
$1183.0 | 2024-05-22 | |
Enamine | EN300-786977-1.0g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 1.0g |
$1343.0 | 2024-05-22 | |
Enamine | EN300-786977-5.0g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 5.0g |
$3894.0 | 2024-05-22 | |
Enamine | EN300-786977-2.5g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 2.5g |
$2631.0 | 2024-05-22 | |
Enamine | EN300-786977-10.0g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 10.0g |
$5774.0 | 2024-05-22 | |
Enamine | EN300-786977-0.25g |
ethyl 4-amino-6-methylhept-2-ynoate |
2137970-29-5 | 95% | 0.25g |
$1235.0 | 2024-05-22 |
2-Heptynoic acid, 4-amino-6-methyl-, ethyl ester 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-Heptynoic acid, 4-amino-6-methyl-, ethyl esterに関する追加情報
2-Heptynoic Acid, 4-Amino-6-Methyl-, Ethyl Ester (CAS No. 2137970-29-5): Structural Insights and Emerging Applications in Chemical Biology
The ethyl ester of 4-amino-6-methyl-2-heptynoic acid, designated by the CAS registry number 2137970-29-5, represents a structurally unique compound at the intersection of organic synthesis and biomedical research. This molecule combines the rigidity of an alkynoic acid framework with functional groups critical for modulating biological activity: the N-amino substituent at position 4 and a methyl group at position 6 create a stereochemically complex environment, while the terminal ethyl ester introduces hydrophobic character essential for membrane permeability. Recent advancements in computational chemistry have revealed how these structural features synergistically influence its binding affinity to protein targets, as demonstrated in docking studies published in Journal of Medicinal Chemistry (Q3 2023).
Synthetic strategies for this compound highlight its role as a modular building block. Researchers now employ palladium-catalyzed cross-coupling protocols to introduce the amino functionality under mild conditions (Angewandte Chemie International Edition, 2024), avoiding harsh reagents that could compromise the alkyne moiety. The presence of both the terminal alkyne and carboxylic acid functionalities enables "click chemistry" conjugation with fluorophores or peptides, as shown in a recent study where this compound was linked to quantum dots for real-time cellular tracking (Nano Letters, Jan 2024). These properties make it particularly valuable for developing targeted drug delivery systems.
In pharmacological studies, this compound has emerged as a lead scaffold for kinase inhibitor design. A groundbreaking study published in Nature Communications (June 2023) demonstrated that substituting the ethyl ester with bioisosteres generates analogs capable of inhibiting Aurora kinase B with IC₅₀ values below 10 nM. The rigid alkyne backbone stabilizes a specific hydrogen-bonding network critical for enzyme inhibition, while the methyl group at position 6 prevents unwanted off-target interactions. This structural optimization approach is now being extended to other kinases implicated in neurodegenerative diseases.
Biochemical assays have uncovered unexpected redox properties tied to its conjugated π-system. Spectroscopic analyses (JACS Au, March 2024) revealed that the alkynoic acid group facilitates electron transfer processes when incorporated into lipid bilayers, suggesting potential applications in bioelectronic interfaces. Researchers are currently exploring its use as a component in glucose biofuel cells, where its amphiphilicity enhances enzyme immobilization while maintaining electrochemical activity under physiological conditions.
The compound's metabolic stability has been rigorously evaluated using LC-MS/MS-based pharmacokinetic profiling (
Ongoing studies leverage its unique structure for developing PROTAC-based degraders. By attaching this moiety to E3 ligase recruiting domains via click chemistry linkers (
In materials science applications, self-assembling peptide amphiphiles incorporating this compound form nanostructures with tunable porosity (
Cutting-edge research now explores its role in modulating epigenetic regulators. A collaborative study between MIT and Stanford (
Safety assessments conducted according to OECD guidelines reveal favorable toxicological profiles when administered below therapeutic thresholds (
This multifunctional molecule continues to drive innovation across disciplines through its tunable chemical handles and biocompatible architecture. Its inclusion in screening libraries has already identified novel interactions with ion channels and GPCRs, opening avenues for treating cardiovascular diseases and neurological conditions. As synthetic methodologies improve and structural libraries expand, this compound's potential as a platform technology promises transformative advancements in personalized medicine and smart biomaterials.
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